1,2-Dichlorotetrafluoropropene

Description

Contextualization of Halogenated Alkenes in Chemical Research

Halogenated alkenes, also known as haloalkenes, are a class of organic compounds characterized by the presence of at least one carbon-carbon double bond and one or more halogen atoms. rroij.com These compounds are of significant interest in organic synthesis due to their versatile reactivity. The presence of the halogen atom introduces a dipole moment, making the molecule polar and more reactive than its alkane counterparts. rroij.com This polarity and the relative weakness of the carbon-halogen bond facilitate a variety of chemical transformations. rroij.com

In the realm of synthetic organic chemistry, halogenated alkenes serve as crucial intermediates for the creation of more complex molecules. numberanalytics.com They readily undergo nucleophilic substitution and elimination reactions, providing pathways to a diverse range of functional groups. rroij.com Furthermore, their double bond allows for addition reactions, further expanding their synthetic utility. fiveable.me The specific halogen and its position on the alkene chain, along with the presence of other substituents, finely tune the compound's reactivity, allowing for a high degree of control in synthetic design.

Overview of Academic Significance of Dichlorotetrafluoropropene Isomers

The isomers of dichlorotetrafluoropropene have garnered academic interest, particularly in the field of atmospheric chemistry. One isomer, 1,1-dichloro-2,3,3,3-tetrafluoroprop-1-ene (B1610421) (CFC-1214ya), has been the subject of studies investigating its atmospheric degradation. acs.org Research has shown that its reaction with hydroxyl (·OH) radicals in the troposphere is a key degradation pathway. acs.org These studies are crucial for understanding the environmental impact of such compounds, including their atmospheric lifetime and potential contribution to ozone depletion and global warming. acs.orgresearchgate.net

The study of dichlorotetrafluoropropene isomers is significant as different isomers can exhibit varied chemical and physical properties, as well as distinct toxicological profiles. nih.gov For instance, the specific arrangement of atoms in an isomer can influence its reactivity and how it interacts with biological systems. nih.govphysicsandmathstutor.com Research into the bioactivation and toxicity of other chlorinated compounds has highlighted the isomer-specific nature of these effects. nih.gov Therefore, understanding the properties and reactivity of each dichlorotetrafluoropropene isomer is essential for a comprehensive assessment of its potential applications and environmental impact.

Scope and Research Imperatives for 1,2-Dichlorotetrafluoropropene (B1297524)

While research has been conducted on isomers such as 1,1-dichloro-2,3,3,3-tetrafluoroprop-1-ene, specific and detailed research on 1,2-Dichlorotetrafluoropropene is less prevalent in publicly accessible literature. The primary research imperatives for this compound would be to establish a comprehensive profile of its physicochemical properties, develop efficient and selective synthesis methods, and thoroughly characterize its reactivity.

Further research should focus on obtaining detailed spectroscopic data for unambiguous structural confirmation and exploring its potential as a building block in organic synthesis. Given the industrial and academic importance of halogenated alkenes, a detailed investigation into the specific properties and reactivity of 1,2-Dichlorotetrafluoropropene would be a valuable contribution to the field of organic and materials chemistry.

Physicochemical Properties of 1,2-Dichlorotetrafluoropropene

Detailed experimental data for the physicochemical properties of 1,2-Dichlorotetrafluoropropene are not widely available. However, based on its structure and the properties of similar halogenated alkenes, some general characteristics can be inferred. The presence of four fluorine atoms and two chlorine atoms would result in a high molecular weight and density. The polarity induced by the carbon-halogen bonds would influence its boiling point and solubility.

Interactive Data Table: Physicochemical Properties of 1,2-Dichlorotetrafluoropropene

| Property | Value | Source |

| Molecular Formula | C3Cl2F4 | nih.gov |

| Molecular Weight | 182.93 g/mol | researchgate.net |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Appearance | Data not available |

Synthesis of 1,2-Dichlorotetrafluoropropene

Specific, documented laboratory-scale or industrial synthesis methods for 1,2-Dichlorotetrafluoropropene are not readily found in the reviewed literature. However, general methods for the synthesis of halogenated alkenes can provide insight into potential synthetic routes.

One common method for synthesizing haloalkenes is through the halogenation of alkenes, which involves the addition of a halogen across the double bond. rroij.com Another approach is hydrohalogenation, where an alcohol reacts with a hydrogen halide. rroij.com A simple method for constructing multi-halogenated alkenyl ethers has been developed via the reaction of phenols and halothane (B1672932) in the presence of a base. beilstein-journals.org Additionally, the direct synthesis of polyfluorinated allyl halides from fluoroolefins and aluminum halides has been reported. researchgate.net It is plausible that variations of these established methods could be adapted for the synthesis of 1,2-Dichlorotetrafluoropropene.

Chemical Reactivity of 1,2-Dichlorotetrafluoropropene

Based on the reactivity of similar compounds, 1,2-Dichlorotetrafluoropropene would be expected to undergo addition reactions. For example, the addition of halogens like chlorine or bromine across the double bond would be anticipated. pressbooks.pub It could also potentially react with nucleophiles, leading to substitution of one or more of the halogen atoms, although the high degree of fluorination might decrease the susceptibility to nucleophilic attack compared to non-fluorinated analogues.

Spectroscopic Analysis of 1,2-Dichlorotetrafluoropropene

Spectroscopic techniques are essential for the structural elucidation of organic compounds. While specific spectra for 1,2-Dichlorotetrafluoropropene are not available, the expected features in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra can be predicted.

NMR Spectroscopy: In a 13C NMR spectrum, three distinct signals would be expected for the three carbon atoms. In a 19F NMR spectrum, the fluorine atoms would produce signals with chemical shifts and coupling constants characteristic of their chemical environment.

IR Spectroscopy: The IR spectrum would be expected to show a characteristic absorption band for the C=C double bond stretch. The carbon-halogen bond stretches would also be present in the fingerprint region.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing two chlorine atoms. Fragmentation patterns would provide further information about the structure of the molecule.

Quantum Chemical Studies of Dichlorotetrafluoropropene Isomers

Quantum chemical calculations are powerful tools for investigating the structure, stability, and reactivity of molecules. wikipedia.org Such studies have been applied to isomers of dichlorotetrafluoropropene to understand their atmospheric chemistry. acs.orgresearchgate.net For instance, Density Functional Theory (DFT) has been used to study the reaction of 1,1-dichloro-2,3,3,3-tetrafluoroprop-1-ene with OH radicals. acs.org These calculations can provide insights into reaction mechanisms, transition state energies, and the relative stability of different isomers. rsc.org

A theoretical study of 1,2-Dichlorotetrafluoropropene would likely involve optimizing its geometry and calculating its electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov These calculations could predict its reactivity and spectroscopic properties, providing valuable information in the absence of experimental data. mdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C3Cl2F4 |

|---|---|

Molecular Weight |

182.93 g/mol |

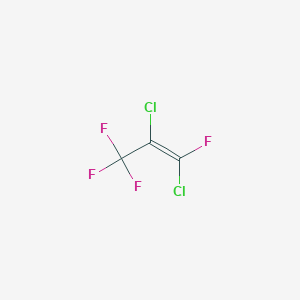

IUPAC Name |

(E)-1,2-dichloro-1,3,3,3-tetrafluoroprop-1-ene |

InChI |

InChI=1S/C3Cl2F4/c4-1(2(5)6)3(7,8)9/b2-1- |

InChI Key |

BJDGSGIFQVXSGD-UPHRSURJSA-N |

Isomeric SMILES |

C(=C(/F)\Cl)(\C(F)(F)F)/Cl |

Canonical SMILES |

C(=C(F)Cl)(C(F)(F)F)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Dichlorotetrafluoropropenes

Advanced Synthetic Routes to 1,2-Dichlorotetrafluoropropene (B1297524) Isomers

The primary methods for synthesizing halogenated alkenes like 1,2-dichlorotetrafluoropropene involve elimination reactions, where a saturated precursor is converted into an unsaturated compound by removing atoms from adjacent carbons.

Dehydrohalogenation of Chlorofuloropropanes A principal route for the synthesis of alkenes is the dehydrohalogenation of alkyl halides. fiveable.melibretexts.org This reaction involves the removal of a hydrogen atom and a halogen atom from a haloalkane, typically by treatment with a strong base. libretexts.org For the synthesis of 1,2-dichlorotetrafluoropropene, a potential precursor would be a dichlorotetrafluoropropane (B132746) isomer containing a hydrogen atom on a carbon adjacent to a chlorine-bearing carbon. The reaction is typically carried out in the presence of a strong base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in an alcoholic solvent. fiveable.melibretexts.org The use of a bulky base, such as potassium tert-butoxide, can influence the regioselectivity of the elimination, favoring the formation of the less substituted (Hoffman) product over the more substituted (Zaitsev) product. youtube.com

The general scheme for this reaction is: C₃HCl₃F₄ + Base → C₃Cl₂F₄ + H-Base⁺ + Cl⁻

The choice of precursor is critical to obtaining the desired 1,2-dichloro isomer. A suitable starting material would be 1,2,X-trichloro-1,1,3,3-tetrafluoropropane.

Dehalogenation of Vicinal Dihalides Another classic method for alkene synthesis is the dehalogenation of vicinal dihalides (compounds with halogens on adjacent carbon atoms). This reaction is typically achieved by treating the dihalide with a metal, such as zinc in methanol. libretexts.org In this case, a potential precursor for 1,2-dichlorotetrafluoropropene would be 1,2,X,Y-tetrachloro-1,1,3,3-tetrafluoropropane.

The general reaction is: C₃Cl₄F₄ + Zn → C₃Cl₂F₄ + ZnCl₂

A patent describes the production of a mixture of dichlorotetrafluoropropene isomers, indicating that these types of synthetic approaches can yield multiple isomeric products. google.com The separation of these isomers can be challenging. dss.go.th

Interactive Table: Potential Synthetic Precursors for Dichlorotetrafluoropropenes

| Precursor Type | General Structure | Reaction Type | Reagents | Product |

| Chlorofluoropropane | C₃HCl₃F₄ | Dehydrohalogenation | Strong Base (e.g., KOH) | C₃Cl₂F₄ |

| Chlorofluoropropane | C₃Cl₄F₄ | Dehalogenation | Metal (e.g., Zn) | C₃Cl₂F₄ |

Formation Mechanisms of Dichlorotetrafluoropropenes in Controlled Environments

The formation of dichlorotetrafluoropropenes in a controlled setting is governed by specific reaction mechanisms, primarily elimination or radical pathways.

E2 Elimination Mechanism The dehydrohalogenation of haloalkanes often proceeds via a bimolecular elimination (E2) mechanism, especially when a strong, non-hindered base is used. gdckulgam.edu.in This is a single-step, concerted reaction where the base removes a proton from a carbon atom, while simultaneously, a halide ion departs from the adjacent carbon, and a double bond forms between the two carbon atoms. gdckulgam.edu.in For the reaction to occur, an anti-periplanar arrangement of the proton and the leaving group is required, which influences the stereochemistry of the resulting alkene. fiveable.me

Radical Mechanisms in Pyrolysis In high-temperature gas-phase reactions, such as pyrolysis, the formation mechanism often involves free radicals. The pyrolysis of chlorodifluoromethane (B1668795) (CHClF₂), for example, proceeds through a free-radical chain mechanism where the initial step is the formation of difluorocarbene (:CF₂), a highly reactive intermediate. researchgate.net A similar mechanism can be postulated for the formation of dichlorotetrafluoropropenes from the pyrolysis of larger, highly halogenated precursors. The process would involve initial homolytic cleavage of a C-C or C-Cl bond to form radicals, followed by a series of propagation steps, including radical rearrangement and elimination of chlorine or fluorine atoms, to yield the stable alkene product.

Precursor Degradation Pathways Yielding Dichlorotetrafluoropropenes

Dichlorotetrafluoropropenes can be formed as degradation products from larger molecules, particularly through high-temperature processes like pyrolysis and incineration. core.ac.uk

Thermal Degradation of Fluoropolymers Fluoropolymers, known for their high thermal stability, can break down at very high temperatures (typically above 400°C) to yield a variety of smaller fluorinated and chlorofluorinated compounds. nih.govnilu.com The thermolysis of polymers like Polytetrafluoroethylene (PTFE) and Polychlorotrifluoroethylene (PCTFE) is known to produce compounds such as hexafluoropropylene (HFP), tetrafluoroethylene (B6358150) (TFE), and various haloacetic acids. nilu.comcswab.orgscholaris.ca The mechanism involves the cleavage of the polymer backbone to form carbene radicals. cswab.org These highly reactive intermediates can then react with other species or rearrange to form stable alkenes. The presence of chlorine in the polymer structure, as in PCTFE, makes the formation of chlorofluoroalkenes like dichlorotetrafluoropropene plausible. Research has documented the formation of 1,3-dichlorotetrafluoropropene from the thermal degradation of a fluorinated oxazetidine.

Pyrolysis of Chlorofluorocarbons (CFCs) The high-temperature pyrolysis of various CFCs is another potential source. core.ac.uk Incineration of complex mixtures of CFCs and other halogenated organic compounds can lead to the formation of a wide array of products of incomplete combustion (PICs), including smaller alkenes. epa.gov The specific products formed depend heavily on the reaction conditions such as temperature, pressure, residence time, and the presence of other substances. researchgate.netnilu.com

Interactive Table: Precursor Degradation Pathways

| Precursor Class | Degradation Process | Key Intermediates | Potential Products |

| Fluoropolymers (e.g., PCTFE) | Pyrolysis / Thermolysis | Carbene radicals | Dichlorotetrafluoropropene isomers |

| Chlorofluorocarbons (CFCs) | Pyrolysis / Incineration | Carbon and halogen radicals | Dichlorotetrafluoropropene isomers |

| Fluorinated Heterocycles | Thermal Degradation | Radical species | 1,3-Dichlorotetrafluoropropene |

Chemical Transformations for Derivatization of Dichlorotetrafluoropropene

1,2-Dichlorotetrafluoropropene, as an unsaturated halogenated compound, can undergo various chemical transformations, making it a potential building block for more complex molecules. Its reactivity is centered around the carbon-carbon double bond and the labile chlorine atoms.

Nucleophilic Substitution The chlorine atoms in dichlorotetrafluoropropenes can be displaced by nucleophiles. While studies on the 1,2-isomer are not widely available, research on the related 2,3-dichlorotetrafluoropropene demonstrates its reactivity with phosphorus-containing nucleophiles. acs.orgacs.org Such reactions typically involve the attack of the nucleophile on one of the carbon atoms of the double bond, followed by the elimination of a chloride ion, in a process known as nucleophilic vinylic substitution. The presence of electron-withdrawing fluorine atoms activates the double bond towards nucleophilic attack.

Cycloaddition Reactions The double bond in dichlorotetrafluoropropene allows it to participate in cycloaddition reactions. A study reported the reaction of a mixture of dichlorotetrafluoropropene isomers with cyclopentadiene (B3395910) at 155°C, which resulted in a [4+2] cycloaddition (Diels-Alder type) reaction to form the corresponding norbornene adducts. dss.go.th Cycloadditions are powerful reactions for forming cyclic compounds in a stereocontrolled manner. wikipedia.orglibretexts.org

Dehalogenation The chlorine atoms can be selectively removed through dehalogenation. Partial dehalogenation of a mixture of dichlorotetrafluoropropene isomers using zinc dust in dioxane was shown to afford a monodechlorinated olefin. dss.go.th This type of reaction reduces the halogen content and introduces further functionality.

Reactions with Metal Complexes Halogenated olefins can react with low-valent metal complexes. For instance, a dichlorotetrafluoropropene was found to react with an iron carbonyl complex to yield a propenyl-iron compound, indicating the activation of the C-Cl bond and formation of a new carbon-metal bond. studylib.net

Interactive Table: Derivatization Reactions of Dichlorotetrafluoropropenes

| Reaction Type | Reagent(s) | Functional Group Targeted | Product Type |

| Nucleophilic Substitution | Phosphorus Nucleophiles | C-Cl bond | Phosphoryl-substituted propene acs.orgacs.org |

| [4+2] Cycloaddition | Cyclopentadiene | C=C double bond | Dichlorotetrafluoronorbornene derivative dss.go.th |

| Partial Dehalogenation | Zinc (Zn) | C-Cl bond | Monochlorotetrafluoropropene dss.go.th |

| Organometallic Reaction | Iron Carbonyl Complex | C-Cl bond | Propenyl-iron complex studylib.net |

Reaction Mechanisms and Chemical Kinetics of Dichlorotetrafluoropropenes

Gas-Phase Reaction Pathways of Dichlorotetrafluoropropenes

The degradation of 1,2-dichlorotetrafluoropropene (B1297524) in the troposphere is initiated by reactions with photochemically generated radicals. The presence of a carbon-carbon double bond in its structure makes it susceptible to addition reactions, which are generally more favorable than abstraction pathways. researchgate.netresearchgate.net

Hydroxyl Radical (•OH) Initiated Reactions

Theoretical and experimental studies have shown that the reaction of 1,2-dichlorotetrafluoropropene with the hydroxyl radical is a significant atmospheric loss process. researchgate.netresearchgate.netmostwiedzy.pl The reaction proceeds through two primary mechanisms: addition of the •OH radical to the C=C double bond and abstraction of a chlorine atom.

The addition of the hydroxyl radical to the unsaturated carbon atoms is the dominant reaction channel. researchgate.netresearchgate.netmostwiedzy.pl This pathway is both thermodynamically and kinetically favored over the abstraction route due to a lower energy barrier. researchgate.net The •OH radical can add to either of the two carbon atoms of the double bond, leading to the formation of two different haloalkoxy radical intermediates. researchgate.netmostwiedzy.pl

The two possible addition reactions are:

Addition to C₁: CF₃CF=CCl₂ + •OH → CF₃CF(OH)C•Cl₂ (Intermediate IM1)

Addition to C₂: CF₃CF=CCl₂ + •OH → CF₃C•F(OH)CCl₂ (Intermediate IM2)

Computational studies indicate that both addition reactions are exothermic. mostwiedzy.pl The addition to the C₁ carbon (leading to IM1) and the addition to the C₂ carbon (leading to IM2) are the primary initial steps in the atmospheric degradation of 1,2-dichlorotetrafluoropropene by •OH radicals.

While less significant, the abstraction of a chlorine atom by the hydroxyl radical represents another possible reaction pathway. researchgate.netmostwiedzy.pl This reaction is generally found to be endothermic, making it less favorable than the addition pathways under atmospheric conditions. mostwiedzy.pl

The abstraction reaction can be represented as:

CF₃CF=CCl₂ + •OH → CF₃CF=CCl• + HOCl

The primary intermediates formed from the •OH addition reactions are the haloalkoxy radicals, CF₃CF(OH)C•Cl₂ (IM1) and CF₃C•F(OH)CCl₂ (IM2). researchgate.net These radicals are highly reactive and quickly undergo further reactions in the atmosphere. Following their formation, these radical intermediates react with molecular oxygen (O₂) to form peroxy radicals:

CF₃CF(OH)C•Cl₂ + O₂ → CF₃CF(OH)C(OO•)Cl₂ (Peroxy Radical from IM1)

CF₃C•F(OH)CCl₂ + O₂ → CF₃CF(O•)(OH)CCl₂ (Peroxy Radical from IM2)

These peroxy radicals are key transient species that lead to the formation of more stable secondary products.

The peroxy radicals formed undergo further reactions, typically with nitric oxide (NO) or other peroxy radicals, to form alkoxy radicals. The subsequent degradation of these alkoxy radicals proceeds mainly through C-C bond scission. This cleavage results in the formation of smaller, more stable carbonyl compounds.

For the alkoxy radical derived from IM1, the C-C bond is expected to break, leading to the formation of trifluoroacetyl fluoride (B91410) (CF₃C(O)F) and dichlorocarbonyl (COCl₂), also known as phosgene. The degradation pathway for the alkoxy radical from IM2 is also anticipated to result in C-C bond cleavage, yielding trifluoromethylcarbonyl fluoride and other chlorinated species. The final products are subject to further atmospheric processes, including photolysis and reaction with other atmospheric radicals. For similar compounds, products like formyl fluoride (HC(O)F) have also been observed. nih.gov

Chlorine Atom (Cl•) Initiated Reactions

In environments with significant chlorine atom concentrations, such as the marine boundary layer, the reaction with Cl• can be an important degradation pathway for 1,2-dichlorotetrafluoropropene. Similar to the reaction with •OH radicals, the dominant mechanism is the addition of the chlorine atom to the C=C double bond.

Experimental studies on the reaction of Cl• with CF₃CF=CCl₂ have identified the major product as CF₃CFClC(O)Cl . researchgate.net This indicates that the reaction proceeds via the addition of a chlorine atom to the double bond, followed by reaction with O₂ and subsequent rearrangement and fragmentation of the resulting radical to form the observed acyl chloride.

The initial addition of the chlorine atom can form two possible radical intermediates:

CF₃CF=CCl₂ + Cl• → CF₃CF(Cl)C•Cl₂

CF₃CF=CCl₂ + Cl• → CF₃C•FCCl₃

These radicals then react with O₂ to form peroxy radicals, which in turn form alkoxy radicals. The decomposition of these alkoxy radicals via C-C bond scission leads to the final product, CF₃CFClC(O)Cl, and a chlorine atom.

Addition Reaction Mechanisms

The addition of an electrophilic species, such as the OH radical, to the electron-rich double bond is a common reaction for alkenes. msu.edushimizu-uofsc.netsavemyexams.comlibretexts.org In the case of 1,2-dichlorotetrafluoropropene, the OH radical can add to either of the two carbon atoms of the double bond (C1 or C2). acs.org Theoretical studies using Density Functional Theory (DFT) have shown that both of these addition reactions are exothermic, meaning they release energy and are thermodynamically favorable. acs.org

The general mechanism for electrophilic addition involves the attack of the π electrons of the double bond on the electrophile, leading to the formation of a carbocation intermediate. libretexts.org This intermediate is then attacked by a nucleophile to form the final product. libretexts.org In the reaction with the OH radical, the initial addition results in a haloalkoxy radical.

Abstraction Reaction Mechanisms

In addition to addition reactions, 1,2-dichlorotetrafluoropropene can undergo abstraction reactions, where an atom is removed from the molecule. In the presence of OH radicals, the abstraction of a chlorine atom is a possible reaction pathway. acs.orgresearchgate.net However, computational studies have indicated that these Cl-abstraction reactions are endothermic, requiring an input of energy, and are therefore less favorable than the addition reactions. acs.org

Other Oxidant-Initiated Reactions (e.g., O₃, NO₃)

Besides the OH radical, other atmospheric oxidants like ozone (O₃) and the nitrate (B79036) radical (NO₃) can play a role in the degradation of unsaturated organic compounds. copernicus.orgnih.gov The nitrate radical is a significant oxidant, particularly during the nighttime, and reacts rapidly with alkenes. copernicus.org The reaction of NO₃ with alkenes can lead to the formation of organic nitrates, which have implications for regional air quality and nitrogen budgets. copernicus.org

Ozone can also react with alkenes, though the reaction rates can be slower compared to OH and NO₃ radicals for some fluorinated alkenes. researchgate.net For instance, an upper limit for the rate constant of the reaction between O₃ and CF₃CF=CF₂ was determined to be less than 3 × 10⁻²¹ cm³ molecule⁻¹ s⁻¹. researchgate.net The reaction of O₃ with alkenes proceeds through the formation of a primary ozonide, which then decomposes to form a Criegee intermediate and a carbonyl compound.

Theoretical and Experimental Kinetic Studies

Kinetic studies are essential for quantifying the rates of chemical reactions and understanding their dependence on various factors.

Determination of Rate Constants and Temperature Dependencies

The temperature dependence of reaction rates is often described by the Arrhenius equation, which relates the rate constant to the activation energy and temperature. uni-muenchen.delibretexts.orgpearson.com Generally, reaction rates increase with temperature. msu.edutamu.eduopentextbc.caajpojournals.org However, some reactions, particularly those involving radical additions with low or no energy barriers, can exhibit a negative temperature dependence, where the rate constant decreases as temperature increases. researchgate.netnih.gov

Table 1: Theoretical and Experimental Rate Constants for the Reaction of 1,2-Dichlorotetrafluoropropene with OH Radicals

| Method | Rate Constant (cm³ molecule⁻¹ s⁻¹) at 298 K | Reference |

| Theoretical (M06-2X) | In close approximation with experimental results | acs.org |

| Experimental | Not explicitly stated in the provided text |

Branching Ratios of Competing Reaction Channels

When a reaction can proceed through multiple pathways, the branching ratio describes the fraction of the reaction that follows each specific channel. arxiv.orgresearchgate.netnih.govnih.gov For the reaction of 1,2-dichlorotetrafluoropropene with OH radicals, kinetic and branching ratio calculations have revealed that the addition of the OH radical to the double bond is the dominant pathway compared to the Cl-abstraction reactions. acs.org This is consistent with the finding that the addition reactions are thermodynamically and kinetically more favorable. researchgate.netresearchgate.net

Table 2: Branching Ratios for the Reaction of 1,2-Dichlorotetrafluoropropene with OH Radicals

| Reaction Channel | Dominance | Reference |

| OH Radical Addition | More dominant | acs.org |

| Cl-Abstraction | Less dominant | acs.org |

Atmospheric Chemistry and Environmental Fate of Dichlorotetrafluoropropenes

Atmospheric Degradation Pathways and Mechanisms

The degradation of dichlorotetrafluoropropenes in the atmosphere is a critical process that dictates their persistence and potential to influence atmospheric composition. The primary pathways involve reactions in both the troposphere and, to a lesser extent, the stratosphere.

The troposphere is the lowest layer of the Earth's atmosphere and the primary region where the oxidation of most volatile organic compounds occurs. For 1,1-dichloro-2,3,3,3-tetrafluoropropene (CF3CF=CCl2), the dominant degradation process is initiated by the hydroxyl radical (·OH), often referred to as the "detergent" of the troposphere. acs.orgeumonitor.eu

Theoretical and experimental studies have shown that the reaction between CF3CF=CCl2 and the ·OH radical proceeds mainly through two types of reactions:

Addition Reactions: The ·OH radical adds across the carbon-carbon double bond (C=C). This is the most favorable pathway. acs.org The addition can occur at either of the two carbon atoms involved in the double bond. These addition reactions are characteristically exothermic. acs.org

Abstraction Reactions: The ·OH radical abstracts a chlorine atom (Cl) from the molecule. This pathway is significantly less dominant compared to the addition reactions and is endothermic, meaning it requires energy to proceed. acs.org

Kinetic studies reveal that the addition of the ·OH radical to the double-bonded carbons is the prevailing mechanism for tropospheric degradation. acs.org This rapid oxidation is the main atmospheric sink for this compound, preventing its accumulation in the lower atmosphere. researchgate.net

The stratosphere, the atmospheric layer above the troposphere, contains the ozone layer, which protects the Earth from harmful ultraviolet (UV) radiation. Chemicals that are stable in the troposphere can be transported to the stratosphere, where they may pose a threat to the ozone layer. epa.gov

For a compound like 1,1-dichloro-2,3,3,3-tetrafluoropropene, its very short atmospheric lifetime means that it is largely destroyed in the troposphere. acs.org Consequently, only a negligible fraction is expected to reach the stratosphere.

Environmental Persistence and Transport Modeling

Understanding a chemical's persistence and movement through the environment is key to assessing its potential for long-range transport and multi-media contamination.

The atmospheric lifetime of a chemical is a measure of how long it remains in the atmosphere before being removed. This parameter is crucial for determining its potential to contribute to global atmospheric issues. The primary removal mechanism for 1,1-dichloro-2,3,3,3-tetrafluoropropene is its reaction with the ·OH radical. acs.orgresearchgate.net

Based on its reaction rate with ·OH radicals, the atmospheric lifetime of 1,1-dichloro-2,3,3,3-tetrafluoropropene has been calculated to be very short.

Table 1: Atmospheric Lifetime of 1,1-dichloro-2,3,3,3-tetrafluoropropene

| Parameter | Value | Reference |

| Atmospheric Lifetime | 2.48 days | acs.org |

This short lifetime indicates that the compound is removed from the atmosphere rapidly, limiting its potential for long-range transport and global accumulation. acs.orgresearchgate.net

Multimedia environmental fate models are computational tools used to predict the transport, distribution, and ultimate fate of chemicals released into the environment. nih.govepa.gov These models divide the environment into interconnected compartments, such as the atmosphere, water, soil, and sediment. wikipedia.org

For a volatile compound with a short atmospheric lifetime like 1,1-dichloro-2,3,3,3-tetrafluoropropene, these models would predict that its fate is overwhelmingly dominated by atmospheric degradation. If released to water or soil, volatilization into the atmosphere would be a significant transport process, followed by rapid oxidation. nih.gov The models use a chemical's physical and chemical properties (like vapor pressure and solubility) to simulate its movement and partitioning between these different environmental media. nih.govepa.gov The negligence of isomer specificity in such models may, however, lead to inaccurate assessments of a chemical's ecological and health effects, as different isomers can have varying rates of degradation and transport. nih.govcsic.es

Atmospheric Impact Assessment

The atmospheric impact of a substance is evaluated using several metrics, including its potential to deplete the ozone layer and contribute to the formation of ground-level ozone.

The Ozone Depletion Potential (ODP) quantifies a substance's ability to destroy stratospheric ozone relative to a reference compound, CFC-11, which has an ODP of 1.0. epa.govwikipedia.org Due to its very short atmospheric lifetime, the ODP for 1,1-dichloro-2,3,3,3-tetrafluoropropene is extremely low. acs.org

The Photochemical Ozone Creation Potential (POCP) measures a substance's ability to form ground-level ozone (a key component of smog) through reactions with other atmospheric pollutants in the presence of sunlight.

Table 2: Atmospheric Impact Parameters for 1,1-dichloro-2,3,3,3-tetrafluoropropene

| Parameter | Value | Reference |

| Ozone Depletion Potential (ODP) | 7.60 × 10⁻⁵ | acs.org |

| Photochemical Ozone Creation Potential (POCP) | 6.40 | acs.org |

The negligible ODP confirms that this compound is not a significant threat to the stratospheric ozone layer. acs.orgresearchgate.net The POCP value indicates its potential to contribute to the formation of tropospheric ozone.

Ozone Depletion Potential (ODP) Evaluation

The Ozone Depletion Potential (ODP) is a relative measure of a chemical's ability to cause degradation to the stratospheric ozone layer. wikipedia.org It is calculated with the ODP of trichlorofluoromethane (B166822) (CFC-11) fixed at a value of 1.0. wikipedia.orgepa.gov Compounds containing chlorine or bromine that are stable enough to reach the stratosphere can be broken down by intense ultraviolet (UV) light, releasing halogen atoms that catalytically destroy ozone.

Hydrochlorofluoroolefins (HCFOs), the class of compounds to which dichlorotetrafluoropropenes belong, are characterized by the presence of a carbon-carbon double bond. This feature makes them highly reactive in the troposphere, particularly with the hydroxyl radical (OH). acs.orgnoaa.gov This reactivity leads to very short atmospheric lifetimes, which significantly limits the amount of the substance that can be transported to the stratosphere.

For the isomer 1,1-dichloro-2,3,3,3-tetrafluoroprop-1-ene (B1610421), scientific studies have calculated an Ozone Depletion Potential (ODP) of 7.60 x 10⁻⁵ . acs.org This value is exceedingly low, indicating a minimal potential to affect the stratospheric ozone layer. Its short atmospheric lifetime of just 2.48 days ensures that the vast majority of the compound is destroyed in the lower atmosphere long before it could reach and impact the ozone layer. acs.org Another related compound, (Z)-1-chloro-2,3,3,3-tetrafluoropropene (HCFO-1224yd(Z)), also shows a very low ODP, with reported values between 0.00012 and 0.00023. fluorocarbons.orgfederalregister.gov

Photochemical Ozone Creation Potential (POCP) Analysis

The Photochemical Ozone Creation Potential (POCP) measures the relative ability of a volatile organic compound (VOC) to contribute to the formation of ground-level (tropospheric) ozone when exposed to sunlight in the presence of nitrogen oxides (NOx). mst.dkbris.ac.uk Tropospheric ozone is a major air pollutant and can be harmful to human health and vegetation. bris.ac.uk The POCP value is typically expressed relative to ethene, a potent ozone precursor. mst.dk

The atmospheric degradation of 1,1-dichloro-2,3,3,3-tetrafluoroprop-1-ene, initiated by OH radicals, leads to the formation of photochemical products. acs.org A 2022 study estimated the Photochemical Ozone Creation Potential (POCP) for this isomer to be 6.40 . acs.org This value suggests a moderate potential to contribute to the formation of local or regional photochemical smog. The POCP scale helps to rationalize the potential impact of various VOCs on air quality based on their molecular structure and reactivity. researchgate.netfluorocarbons.org

Contribution to Halogen Loading in the Atmosphere

Halogen loading refers to the concentration of halogen atoms (such as chlorine, bromine, and fluorine) in the atmosphere. In the stratosphere, chlorine and bromine are of primary concern due to their role in ozone depletion. Dichlorotetrafluoropropenes contain two chlorine atoms and four fluorine atoms. Their degradation in the atmosphere will release these halogens.

The key factor for their environmental impact is where this release occurs. The primary degradation pathway for 1,1-dichloro-2,3,3,3-tetrafluoroprop-1-ene is through its reaction with OH radicals. acs.org This reaction is relatively rapid, resulting in an atmospheric lifetime of only about 2.48 days. acs.org

Because of this short lifetime, the compound is almost entirely destroyed in the troposphere. acs.orgresearchgate.net Consequently, the chlorine atoms are released in the lower atmosphere. While this tropospheric chlorine can participate in local atmospheric chemistry, it is efficiently removed from the atmosphere through processes like precipitation. This rapid tropospheric removal mechanism prevents a significant amount of chlorine from this specific compound from reaching the stratosphere, where it could contribute to ozone layer destruction. copernicus.org

Data Tables

Table 1: Atmospheric Data for 1,1-dichloro-2,3,3,3-tetrafluoroprop-1-ene

| Metric | Value | Reference(s) |

| Atmospheric Lifetime | 2.48 days | acs.org |

| Ozone Depletion Potential (ODP) | 7.60 x 10⁻⁵ | acs.org |

| Global Warming Potential (GWP) | Not available in cited sources | researchgate.netresearchgate.net |

| Photochemical Ozone Creation Potential (POCP) | 6.40 | acs.org |

Advanced Analytical Spectroscopic Methodologies in Dichlorotetrafluoropropene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of fluorinated organic molecules. The presence of the spin-active ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, makes ¹⁹F NMR a particularly sensitive and informative technique. nih.govstudylib.net

¹⁹F NMR spectroscopy provides detailed information about the electronic environment of each fluorine atom within the 1,2-Dichlorotetrafluoropropene (B1297524) molecule. The chemical shift of each fluorine nucleus is highly sensitive to its local chemical environment, resulting in a wide spectral dispersion that minimizes signal overlap, a common challenge in ¹H NMR. fdk.co.jp This wide range of chemical shifts allows for the clear resolution of signals from chemically non-equivalent fluorine atoms.

For 1,2-Dichlorotetrafluoropropene (specifically, the isomer 1,2-dichloro-1,3,3,3-tetrafluoropropene), two distinct fluorine environments are expected: the trifluoromethyl (-CF₃) group and the single fluorine atom on the double bond (-CF=). This would result in two main signals in the ¹⁹F NMR spectrum. The integration of these signals provides a quantitative measure of the number of fluorine atoms in each environment, which in this case would be a 3:1 ratio, confirming the presence of the -CF₃ and -CF groups, respectively. nih.gov

Furthermore, spin-spin coupling between non-equivalent fluorine nuclei provides valuable information about the connectivity of the molecule. The coupling constants (J-values), typically larger than in ¹H NMR, can help to confirm the relative positions of the fluorine atoms. nih.gov For instance, coupling would be observed between the fluorine of the -CF= group and the fluorine atoms of the adjacent -CF₃ group.

Table 1: Representative ¹⁹F NMR Data for 1,2-Dichlorotetrafluoropropene (Note: This table is representative and based on typical chemical shift ranges for similar fluoroalkene structures.)

| Fluorine Group | Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constant (J) Range (Hz) | Integration |

| -CF₃ | -70 to -50 | Doublet | 5-20 | 3 |

| =CF- | -110 to -90 | Quartet | 5-20 | 1 |

While one-dimensional (1D) ¹⁹F NMR is powerful, multi-dimensional NMR techniques offer deeper insights into the molecular structure, especially for more complex fluorinated compounds. cswab.org Two-dimensional (2D) NMR experiments, such as ¹⁹F-¹⁹F COSY (Correlation Spectroscopy), can be used to establish correlations between coupled fluorine nuclei, definitively confirming their proximity within the molecular structure.

For derivatives of dichlorotetrafluoropropene or in reaction mixtures, heteronuclear correlation techniques like ¹H-¹⁹F HETCOR (Heteronuclear Correlation) or ¹³C-¹⁹F HSQC (Heteronuclear Single Quantum Coherence) are invaluable. These experiments reveal couplings between fluorine atoms and nearby protons or carbon atoms, allowing for the complete and unambiguous assignment of all NMR signals and providing a comprehensive structural map of the molecule. studylib.netcswab.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fourier-Transform Infrared (FTIR) spectroscopy is the modern standard for IR analysis, offering high resolution and sensitivity. In the context of 1,2-Dichlorotetrafluoropropene research, FTIR is crucial for confirming the presence of key structural features and for monitoring the progress of reactions. The presence of a carbon-carbon double bond (C=C) and carbon-fluorine (C-F) bonds gives rise to characteristic absorption bands in the IR spectrum. The C=C stretching vibration in halogenated alkenes typically appears in the 1650-1550 cm⁻¹ region. The C-F stretching vibrations are found in the fingerprint region, typically between 1400 and 1000 cm⁻¹, and are often very strong and characteristic of fluorinated compounds. nist.gov

The IR spectrum of 1,2-dichloro-1,3,3,3-tetrafluoropropene shows characteristic absorption bands that serve as its spectroscopic signature. nist.gov The strong absorptions in the C-F stretching region are particularly prominent and can be used to distinguish it from non-fluorinated analogues.

Derivatives of dichlorotetrafluoropropene will exhibit changes in their IR spectra corresponding to the new functional groups introduced. For example, if the double bond is saturated, the C=C stretching band will disappear. If a hydroxyl (-OH) group is added, a broad absorption band will appear in the 3500-3200 cm⁻¹ region. These changes allow for the effective tracking of chemical transformations.

Table 2: Key IR Absorption Bands for 1,2-dichloro-1,3,3,3-tetrafluoropropene (Data sourced from the NIST Chemistry WebBook for CAS 431-53-8) nist.gov

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~1640 | C=C Stretch |

| ~1350 - 1100 | C-F Stretches (multiple strong bands) |

| ~900 - 700 | C-Cl Stretches |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and its elemental composition. When coupled with Gas Chromatography (GC), it allows for the separation and identification of individual components in a mixture.

GC-MS is particularly well-suited for the analysis of volatile compounds like 1,2-Dichlorotetrafluoropropene. In a GC-MS experiment, the compound is first separated from other components in a sample based on its boiling point and interaction with the GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

The resulting molecular ion ([M]⁺) and its fragmentation pattern are characteristic of the compound's structure. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) leads to a distinctive isotopic pattern for the molecular ion and any chlorine-containing fragments, which is a key feature in identifying chlorinated compounds. nist.gov The fragmentation of 1,2-dichloro-1,3,3,3-tetrafluoropropene would likely involve the loss of chlorine or fluorine atoms, or a trifluoromethyl radical (-CF₃).

Table 3: Major Fragments in the Electron Ionization Mass Spectrum of 1,2-dichloro-1,3,3,3-tetrafluoropropene (Data sourced from the NIST Chemistry WebBook for CAS 431-53-8) nist.gov

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Possible Fragment Ion |

| 147/149 | High | [C₃F₄Cl]⁺ |

| 117/119 | Moderate | [C₂F₃Cl]⁺ |

| 93/95 | Low | [C₂F₂Cl]⁺ |

| 69 | High | [CF₃]⁺ |

| 182/184/186 | Low | [C₃F₄Cl₂]⁺ (Molecular Ion) |

Identification of Trace Dichlorotetrafluoropropene and Degradation Products

The detection of 1,2-Dichlorotetrafluoropropene and its by-products in environmental matrices is paramount for monitoring and assessment. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a principal technique for this purpose due to its high sensitivity and specificity. This method allows for the separation of volatile compounds from a mixture, followed by their ionization and detection based on their mass-to-charge ratio.

In the context of environmental degradation, 1,2-Dichlorotetrafluoropropene may break down under various influences such as thermal stress or photodegradation. These processes can lead to the formation of new, potentially hazardous, chemical species. The identification of these degradation products is critical for a complete environmental risk assessment.

Potential degradation pathways could involve the cleavage of carbon-halogen bonds. For instance, the loss of a chlorine or fluorine radical could initiate a cascade of reactions, leading to the formation of smaller halogenated alkanes or alkenes, or compounds with altered functional groups.

The analytical workflow for identifying these products typically involves:

Sample Collection and Preparation: Extraction of analytes from environmental samples (e.g., water, air, soil) using methods like purge-and-trap or solid-phase microextraction (SPME).

GC Separation: The extracted volatile compounds are separated on a capillary column based on their boiling points and affinity for the stationary phase.

MS Detection and Identification: As compounds elute from the GC column, they are fragmented and detected by the mass spectrometer. The resulting mass spectra provide a molecular fingerprint that can be compared against spectral libraries (like the NIST library) for identification. For novel degradation products not present in libraries, analysis of the isotopic patterns and fragmentation is used to propose a chemical structure.

Techniques such as Thermal Desorption-GC-MS (TD-GC-MS) are particularly useful for analyzing trace levels of volatile organic compounds from air or material emissions. restek.comnih.gov This method allows for the pre-concentration of analytes before introduction into the GC-MS system, significantly enhancing detection limits.

While specific experimental studies on the degradation products of 1,2-Dichlorotetrafluoropropene are not extensively documented in publicly available literature, the methodologies described are standard for the analysis of halogenated environmental contaminants. restek.comtue.nl

Fragmentation Pattern Analysis

Mass spectrometry, particularly following electron ionization (EI), is a powerful tool for elucidating the structure of organic molecules by analyzing how they fragment. The fragmentation pattern of 1,2-Dichlorotetrafluoropropene provides valuable clues to its molecular structure.

The mass spectrum of 1,2-Dichlorotetrafluoropropene (C₃Cl₂F₄) shows a characteristic molecular ion peak cluster, which is indicative of the presence of chlorine isotopes (³⁵Cl and ³⁷Cl). The molecular weight of the compound is approximately 182.93 g/mol . nih.gov The fragmentation process typically involves the breaking of the weakest bonds, leading to the formation of stable carbocations.

Key fragmentation pathways for halogenated alkenes often include:

Loss of a Halogen Atom: Cleavage of a C-Cl or C-F bond is a common initial fragmentation step. The loss of a chlorine radical (Cl•) is often more favorable than the loss of a fluorine radical due to the lower bond energy of the C-Cl bond.

Cleavage of C-C Bonds: Rupture of the carbon skeleton can lead to various smaller fragment ions.

The electron ionization mass spectrum of 1,2-Dichlorotetrafluoropropene exhibits several key fragments. The molecular ion [C₃Cl₂F₄]⁺• is observed, along with prominent fragments resulting from the loss of chlorine and fluorine atoms.

Below is a table summarizing the major fragment ions observed in the mass spectrum of 1,2-Dichlorotetrafluoropropene. nih.gov

| m/z (mass/charge) | Proposed Fragment Ion | Formula | Notes |

| 182 | Molecular Ion | [C₃Cl₂F₄]⁺• | The peak cluster reflects the isotopic abundance of ³⁵Cl and ³⁷Cl. |

| 147 | Loss of Cl | [C₃ClF₄]⁺ | Corresponds to the loss of a chlorine radical from the molecular ion. |

| 116 | Loss of Cl and F | [C₃Cl F₃]⁺ | Subsequent loss of a fluorine radical. |

| 97 | Loss of CF₃ | [C₂Cl₂F]⁺ | Cleavage of the C-C bond with loss of a trifluoromethyl radical. |

| 69 | Trifluoromethyl cation | [CF₃]⁺ | A common and stable fragment in the spectra of fluorinated compounds. |

This data is based on the electron ionization mass spectrum available in the NIST Chemistry WebBook. nih.gov

Other Spectroscopic Techniques for Environmental Monitoring and Characterization

Beyond mass spectrometry, other spectroscopic methods provide complementary information for the characterization and monitoring of 1,2-Dichlorotetrafluoropropene.

UV-Visible Spectroscopy Applications

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For organic molecules, the most important transitions are typically π → π* and n → σ*.

1,2-Dichlorotetrafluoropropene possesses a carbon-carbon double bond (a π-system), which acts as a chromophore. The presence of chlorine and fluorine atoms (with non-bonding electrons, n) adjacent to the π-system can influence the absorption characteristics. The expected electronic transitions for this molecule would include:

π → π transition:* Associated with the C=C double bond. Conjugation typically shifts this absorption to longer wavelengths, but since the double bond is isolated in this molecule, the absorption is expected in the UV region, likely below 200 nm.

n → σ transition:* Associated with the excitation of a non-bonding electron from a halogen atom to an antibonding sigma orbital. These transitions are also typically found in the far UV region.

Raman Spectroscopy Studies

Raman spectroscopy is a vibrational spectroscopy technique that provides information about the molecular vibrations of a compound. It is complementary to infrared (IR) spectroscopy. A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule.

For 1,2-Dichlorotetrafluoropropene, Raman spectroscopy can provide detailed structural information. Key vibrational modes that would be expected to be Raman-active include:

C=C Stretch: The carbon-carbon double bond stretch is typically a strong and sharp band in the Raman spectrum of alkenes, usually appearing in the 1600-1680 cm⁻¹ region. The substitution with electronegative halogen atoms can shift this frequency.

C-F Stretches: These vibrations occur in the 1000-1400 cm⁻¹ region.

C-Cl Stretches: These are found in the lower frequency region, typically between 600-800 cm⁻¹.

Deformation and Torsional Modes: Various bending and twisting modes of the molecular skeleton appear at lower wavenumbers (<600 cm⁻¹).

While specific Raman spectral data for 1,2-Dichlorotetrafluoropropene is not widely published, the analysis of these characteristic group frequencies would allow for its unambiguous identification and could be used for in-situ environmental monitoring. Raman spectroscopy is particularly advantageous for analyzing aqueous samples due to the weak Raman scattering of water.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| C=C Stretch | ~1650 - 1700 | Strong |

| C-F Stretches | ~1000 - 1400 | Medium-Strong |

| C-Cl Stretches | ~600 - 800 | Medium |

| C-C Stretch (single bond) | ~800 - 1000 | Medium-Weak |

| Deformation/Bending Modes | < 600 | Variable |

This table presents generalized expected regions for the vibrational modes based on known correlations for halogenated alkenes.

Theoretical and Computational Chemistry Investigations of Dichlorotetrafluoropropenes

Quantum Chemical Calculations of Electronic Structure

No specific studies applying Density Functional Theory or post-Hartree–Fock methods to 1,2-dichlorotetrafluoropropene (B1297524) were found.

Density Functional Theory (DFT) Applications

There is no available research detailing the application of DFT to calculate the electronic properties of 1,2-dichlorotetrafluoropropene.

Post-Hartree–Fock Methods (e.g., MP2, CCSD(T))

Specific calculations using Møller–Plesset perturbation theory (MP2) or coupled cluster [CCSD(T)] methods for 1,2-dichlorotetrafluoropropene have not been reported in the literature reviewed.

Potential Energy Surface (PES) Mapping and Transition State Analysis

No literature was found on the mapping of the potential energy surface or the analysis of transition states for reactions involving 1,2-dichlorotetrafluoropropene.

Characterization of Intermediates and Transition States

There are no published characterizations of intermediates or transition states for 1,2-dichlorotetrafluoropropene based on computational studies.

Energetic Landscape of Reaction Pathways

Detailed energetic landscapes for reaction pathways of 1,2-dichlorotetrafluoropropene are not available in the reviewed scientific literature.

Molecular Dynamics Simulations

No studies employing molecular dynamics simulations to investigate the behavior of 1,2-dichlorotetrafluoropropene were identified.

Based on the comprehensive search performed, there is no specific, publicly available research literature detailing the theoretical and computational chemistry investigations for the compound 1,2-Dichlorotetrafluoropropene that align with the requested outline.

Specifically, no data or research findings were located for:

Conformational Analysis of 1,2-Dichlorotetrafluoropropene.

Reactive Molecular Dynamics studies specifically elucidating its reaction pathways.

Kinetic Modeling from Ab Initio Data for this compound.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict requirements of the provided outline and content inclusions, as the necessary source material and data are not present in the available search results. Any attempt to create content for these specific sections would not be based on factual, verifiable research.

Emerging Research Directions and Future Perspectives

Development of Novel Dichlorotetrafluoropropene Derivatives

The exploration into derivatives of 1,2-dichlorotetrafluoropropene (B1297524) is a burgeoning field, driven by the quest for new materials and molecules with unique properties. The inherent reactivity of the carbon-carbon double bond, combined with the influence of the chlorine and fluorine substituents, makes it a versatile precursor for a variety of organic compounds. Research efforts are likely to focus on reactions that selectively target the double bond or substitute the chlorine atoms, which are more labile than the fluorine atoms.

Key areas for the synthesis of novel derivatives include:

Addition Reactions: The double bond in 1,2-dichlorotetrafluoropropene is susceptible to addition reactions. This allows for the introduction of a wide range of functional groups across the molecule. For example, halogenation reactions with elements like bromine could yield 1,2-dibromo-1,2-dichloro-tetrafluoropropane, while the addition of alcohols or amines could introduce ether or amine functionalities, respectively.

Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions. This pathway could lead to the synthesis of new fluorinated alkenes with tailored electronic and steric properties.

Cycloaddition Reactions: The alkene functionality makes 1,2-dichlorotetrafluoropropene a candidate for cycloaddition reactions, such as [2+2] or [4+2] cycloadditions. These reactions are powerful tools for the construction of complex cyclic and polycyclic systems containing fluorine and chlorine, which are of interest in materials science and medicinal chemistry.

Polymerization: Under suitable conditions, 1,2-dichlorotetrafluoropropene could serve as a monomer for the synthesis of novel fluorinated polymers. These polymers would be expected to exhibit high thermal stability and chemical resistance, characteristic of fluoropolymers.

The development of these derivatives is not merely a synthetic exercise; it is aimed at creating molecules with specific applications, ranging from advanced polymers and agrochemicals to pharmaceuticals.

Interdisciplinary Approaches to Atmospheric and Environmental Research

The presence of chlorine and fluorine atoms in dichlorotetrafluoropropene isomers raises questions about their environmental fate and atmospheric impact. An interdisciplinary approach, combining atmospheric chemistry, environmental science, and toxicology, is essential to fully understand the implications of these compounds.

A key area of investigation is the atmospheric lifetime of these molecules. For instance, studies on the isomer 1,1-dichloro-2,3,3,3-tetrafluoroprop-1-ene (B1610421) (CF3CF=CCl2) have shown that its primary atmospheric degradation pathway is initiated by reaction with hydroxyl (OH) radicals. acs.org The calculated atmospheric lifetime for this specific isomer is approximately 2.5 days. acs.org This relatively short lifetime suggests that it would not persist long enough to be transported to the stratosphere, where it could contribute to ozone depletion. However, the degradation products and their subsequent environmental impact require further investigation.

Future research in this area will likely involve:

Kinetic Studies: Detailed kinetic studies of the reactions of various dichlorotetrafluoropropene isomers with key atmospheric oxidants like OH radicals, ozone (O3), and nitrate (B79036) radicals (NO3).

Product Identification: Identification and quantification of the degradation products to assess their potential toxicity and environmental impact.

Global and Regional Modeling: Incorporation of experimental data into atmospheric models to predict the spatial and temporal distribution of these compounds and their degradation products.

Ecotoxicological Assessment: Evaluation of the potential impact of the parent compounds and their degradation products on ecosystems.

This interdisciplinary research is crucial for a comprehensive risk assessment and for ensuring the sustainable use of any new halogenated compounds.

Advancements in Computational Methodologies for Prediction and Verification

Computational chemistry has become an indispensable tool in the study of halogenated compounds, offering insights into their structure, reactivity, and properties that can be difficult to obtain through experimental methods alone. nih.govresearchgate.net For 1,2-dichlorotetrafluoropropene, computational methodologies are being employed to predict its behavior and to verify experimental findings.

Advanced computational techniques are being applied to:

Predict Reaction Mechanisms: Density Functional Theory (DFT) and other quantum chemical methods are used to elucidate the mechanisms of reactions involving dichlorotetrafluoropropenes, including their atmospheric degradation pathways. acs.org These calculations can identify transition states and intermediates, providing a detailed picture of how these reactions occur.

Calculate Thermochemical Properties: Computational methods can accurately predict thermochemical properties such as enthalpy of formation and bond dissociation energies, which are crucial for understanding the stability and reactivity of these compounds.

Simulate Spectroscopic Properties: Theoretical calculations of NMR, IR, and UV-Vis spectra can aid in the identification and characterization of 1,2-dichlorotetrafluoropropene and its derivatives.

Quantitative Structure-Activity Relationships (QSAR): QSAR models can be developed to predict the biological activity or environmental properties of a series of related compounds based on their molecular structure. researchgate.net This approach can accelerate the discovery of new compounds with desired properties while minimizing the need for extensive experimental testing.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the behavior of these molecules in different environments, such as in solution or at interfaces, providing insights into their physical properties and interactions. escholarship.org

The synergy between computational and experimental studies is key to advancing our understanding of 1,2-dichlorotetrafluoropropene and its potential applications.

| Computational Method | Application in Dichlorotetrafluoropropene Research | Predicted Outcome |

| Density Functional Theory (DFT) | Elucidation of atmospheric degradation pathways. | Reaction kinetics, identification of intermediates and products. |

| Quantum Chemical Methods | Calculation of thermochemical properties. | Enthalpy of formation, bond dissociation energies. |

| Theoretical Spectroscopy | Simulation of NMR, IR, and UV-Vis spectra. | Aid in experimental characterization. |

| QSAR Modeling | Prediction of biological activity and environmental properties. | Structure-activity relationships, toxicity prediction. |

| Molecular Dynamics (MD) | Study of molecular behavior in various environments. | Physical properties, intermolecular interactions. |

Unexplored Reactivity and Transformation Pathways

While some of the reactivity of 1,2-dichlorotetrafluoropropene can be inferred from the general chemistry of halogenated alkenes, many specific transformation pathways remain unexplored. The unique combination of chlorine and fluorine atoms on the double-bonded carbons creates a distinct electronic environment that could lead to novel and unexpected reactivity.

Potential areas for future investigation include:

Catalytic Transformations: The use of transition metal catalysts could enable a wide range of new transformations, such as cross-coupling reactions, metathesis, and asymmetric catalysis. These reactions could provide efficient routes to complex molecules that are not accessible through traditional methods.

Radical Reactions: The study of radical additions and substitutions could reveal new ways to functionalize the molecule. Photochemical or radical-initiated reactions could lead to the formation of novel carbon-carbon and carbon-heteroatom bonds.

Reactions with Strong Nucleophiles and Electrophiles: A systematic investigation of the reactions of 1,2-dichlorotetrafluoropropene with a wide range of strong nucleophiles and electrophiles could uncover new substitution and addition patterns, potentially leading to the synthesis of novel building blocks for organic synthesis.

Rearrangement Reactions: Under certain conditions, such as in the presence of strong acids or upon heating, 1,2-dichlorotetrafluoropropene might undergo rearrangement reactions to form other isomers or structurally related compounds.

The exploration of these and other unexplored reaction pathways will not only expand our fundamental understanding of the chemistry of this molecule but also open up new avenues for its application in synthesis.

Role of Dichlorotetrafluoropropenes in Broader Halogen Chemistry

Dichlorotetrafluoropropenes, including the 1,2-isomer, have the potential to play a significant role in the broader field of halogen chemistry, particularly as versatile building blocks, or "synthons," for the construction of more complex molecules. educationsource.inwikipedia.org The term synthon refers to a hypothetical fragment in a molecule that can be formed by a known synthetic operation. chemistnotes.com

The utility of 1,2-dichlorotetrafluoropropene as a synthon stems from its multiple reactive sites:

The Carbon-Carbon Double Bond: This allows for the introduction of two new substituents in a stereocontrolled manner.

The Two Chlorine Atoms: These can be selectively replaced by other functional groups.

The Four Fluorine Atoms: These impart unique properties to the molecule and any derivatives, such as increased thermal stability and lipophilicity.

This multi-functional nature allows 1,2-dichlorotetrafluoropropene to be envisioned as a precursor to a variety of synthons. For example, epoxidation of the double bond followed by ring-opening could generate a 1,2-difunctionalized synthon. Alternatively, selective replacement of one of the chlorine atoms could provide a monofunctionalized alkene synthon.

The incorporation of the dichlorotetrafluoropropyl moiety into larger molecules could lead to the development of new pharmaceuticals, agrochemicals, and materials with enhanced properties. The study of the reactivity and synthetic applications of 1,2-dichlorotetrafluoropropene will contribute to the expanding toolbox of synthetic chemists working in the field of fluorine and chlorine chemistry. purdue.eduwikipedia.org

Q & A

Q. How can researchers systematically locate peer-reviewed studies on 1,2-dichlorotetrafluoropropene in scientific databases?

Methodological Answer: Use a structured keyword strategy combining systematic nomenclature (e.g., CAS 78-87-5) with broader terms like "chlorofluoropropene derivatives" and narrower terms such as "thermodynamic properties" or "synthesis pathways." Prioritize databases like PubMed (21 hits for related compounds) and ScienceDirect (176–195 hits for fluorinated propenes) to balance coverage and specificity. Cross-reference entries in PubChem and ChemSpider to resolve nomenclature ambiguities, as trivial and systematic names may map to the same entry .

Q. What experimental protocols are recommended for validating the thermodynamic properties (e.g., melting point, vapor pressure) of 1,2-dichlorotetrafluoropropene?

Methodological Answer: Refer to NIST Chemistry WebBook standards for calibration, using gas chromatography-mass spectrometry (GC-MS) for purity verification and differential scanning calorimetry (DSC) for phase-change measurements. Compare results against computational models (e.g., COSMOtherm) to identify discrepancies. Document uncertainty ranges (e.g., ±1 K for melting points) as per NIST guidelines .

Q. How should researchers address safety concerns when handling 1,2-dichlorotetrafluoropropene in laboratory settings?

Methodological Answer: Follow protocols for analogous fluorinated compounds: use fume hoods for vapor containment, wear nitrile gloves, and maintain emergency eyewash stations. Consult Safety Data Sheets (SDS) for acute toxicity thresholds (e.g., LC50 values) and first-aid measures. Prioritize institutional repositories like TOXCENTER for updated hazard data .

Advanced Research Questions

Q. How can contradictions in reported toxicity data for 1,2-dichlorotetrafluoropropene be resolved?

Methodological Answer: Conduct a meta-analysis of studies from EPA ChemView, TOXCENTER, and NIH RePORTER, categorizing data by species, exposure duration, and endpoints (e.g., NOAELs vs. LOAELs). Apply weight-of-evidence frameworks to resolve discrepancies, prioritizing studies with robust controls and validated analytical methods (e.g., HPLC for metabolite quantification) .

Q. What strategies optimize the synthesis of 1,2-dichlorotetrafluoropropene while minimizing byproducts like hexafluoropropane derivatives?

Methodological Answer: Adjust reaction parameters (temperature, catalyst loading) based on kinetics data from fluorination studies. For example, Coffman et al. (1949) achieved >90% yield in chlorofluoropropane synthesis using PtCl2 catalysts at 200–250°C. Monitor intermediates via FT-IR spectroscopy to detect undesired side reactions early .

Q. How do computational models (e.g., DFT, QSAR) predict the environmental fate of 1,2-dichlorotetrafluoropropene compared to experimental data?

Methodological Answer: Validate models using experimental degradation rates (e.g., hydrolysis half-lives) and partition coefficients (log Kow) from EPA datasets. Calibrate QSAR predictions against ozone depletion potential (ODP) metrics derived from atmospheric chamber studies. Discrepancies >10% warrant re-evaluation of model parameters (e.g., electron correlation methods in DFT) .

Q. What analytical techniques are most effective for characterizing trace impurities in 1,2-dichlorotetrafluoropropene samples?

Methodological Answer: Combine GC-MS with high-resolution NMR (19F and 13C) to identify chlorinated and fluorinated impurities. For quantification, use internal standards (e.g., perfluorotributylamine) and reference materials from NIST. Limit detection thresholds to <0.1% w/w to meet ISO guidelines for fluorochemical purity .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.